Boc-D-2-aminoadipic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

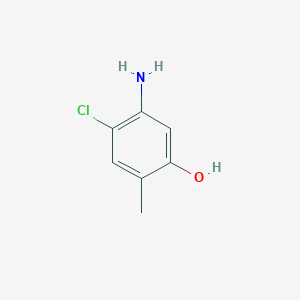

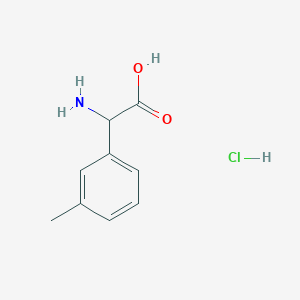

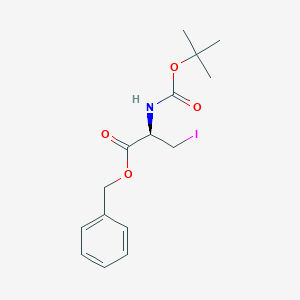

Boc-D-2-aminoadipic acid is a chemical compound with the molecular formula C11H19NO6 . It is used in proteomics research .

Synthesis Analysis

The synthesis of Boc-D-2-aminoadipic acid involves the protection of amino functions with Boc (tert-butyl carbamate). This process is generally the first option in a synthetic project when there is a need to protect an amino function . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Molecular Structure Analysis

Boc-D-2-aminoadipic acid contains a total of 36 bonds; 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .

Chemical Reactions Analysis

The Boc group in Boc-D-2-aminoadipic acid is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

Boc-D-2-aminoadipic acid is a solid substance . Its molecular weight is 261.27 .

Aplicaciones Científicas De Investigación

Biomarker for Diabetes Risk

Boc-D-2-aminoadipic acid, a derivative of 2-aminoadipic acid (2-AAA), has been identified as a potential biomarker for diabetes risk. Elevated levels of 2-AAA have been associated with a higher risk of developing diabetes. This compound could be used in predictive diagnostics to identify individuals at risk of diabetes before the onset of overt disease .

Modulator of Glucose Homeostasis

Research indicates that 2-AAA can modulate glucose homeostasis. Administration of 2-AAA has been shown to lower fasting plasma glucose levels in mice. This suggests that Boc-D-2-aminoadipic acid could be studied further for its potential therapeutic effects on glucose regulation in diabetes .

Enhancing Insulin Secretion

Studies have demonstrated that 2-AAA enhances insulin secretion from pancreatic β cells. This effect was observed not only in murine models but also in human islets. Therefore, Boc-D-2-aminoadipic acid might have applications in research focused on improving insulin secretion in diabetic patients .

Metabolic Pathway Research

The distinct metabolic pathway reported by 2-AAA, which is not well correlated with other metabolite biomarkers of diabetes, suggests that Boc-D-2-aminoadipic acid can be used in metabolic pathway research to understand the unique pathophysiological pathways it reports on .

Insulin Resistance and Gluconeogenesis

Boc-D-2-aminoadipic acid could be relevant in the study of insulin resistance and abnormal gluconeogenesis. Elevated levels of 2-AAA have been associated with insulin resistance, which induces abnormal gluconeogenesis. This makes it a valuable compound for research in these areas .

Nutritional and Dietary Studies

Given the association of 2-AAA with dietary-induced changes in glucose metabolism, Boc-D-2-aminoadipic acid could be used in nutritional studies to explore how different diets and nutrients affect metabolic health and diabetes risk .

Mecanismo De Acción

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575451 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110544-97-3 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)